molecular formula C19H18O4 B2797149 Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 307552-47-2

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2797149
CAS RN: 307552-47-2
M. Wt: 310.349
InChI Key: HVVGEFXYWSLWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic properties. MMBC is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system.

Scientific Research Applications

Antimicrobial Activity

The study by Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, tested for antimicrobial activity against various bacteria and yeasts. This research highlights the potential of benzofuran derivatives in combating microbial infections Krawiecka et al., 2012.

Synthetic Pathways and Chemical Transformations

Molchanov et al. (2013) presented a method for isomerizing and reacting methyl (E)-2-(2-phenylcyclopropylidene)acetate to produce benzofuran derivatives, demonstrating the versatility of benzofurans in synthetic organic chemistry Molchanov et al., 2013.

Anti-HIV Activity

A publication by Mubarak et al. (2007) on the synthesis and biological evaluation of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, for anti-HIV-1 and HIV-2 activities. This work explores the potential of benzofuran compounds in antiviral therapies Mubarak et al., 2007.

Estrogen Receptor Binding

Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans from Onobrychis ebenoides and studied their affinity for the estrogen receptor, suggesting the application of benzofuran derivatives in hormone-related studies Halabalaki et al., 2000.

Cytotoxic Activity

Research by Ma et al. (2017) on the isolation of new neolignans, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, from Daphniphyllum macropodum Miq., demonstrated significant antiproliferative activity against cancer cell lines, showing the potential of benzofuran derivatives in cancer research Ma et al., 2017.

properties

IUPAC Name

methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-6-4-5-7-14(12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGEFXYWSLWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

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